Lsd1-UM-109 is a novel compound identified as a potent and reversible inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound has garnered attention due to its potential applications in cancer treatment, particularly in targeting solid tumors and acute myeloid leukemia. The significance of LSD1 in epigenetic regulation and its association with various cancers make Lsd1-UM-109 a promising candidate for further research and development.
Lsd1-UM-109 was synthesized as part of a research initiative focused on developing effective LSD1 inhibitors. The compound is derived from modifications of existing LSD1 inhibitors, particularly through the incorporation of a pyrrolo[2,3-c]pyridine core structure, which enhances its binding affinity and inhibitory potency against LSD1.
Lsd1-UM-109 falls under the classification of small molecule inhibitors targeting histone demethylases. Specifically, it is categorized as a reversible inhibitor of LSD1, which plays a critical role in demethylating histones and regulating gene expression.
The synthesis of Lsd1-UM-109 involves several key steps, primarily focused on constructing the pyrrolo[2,3-c]pyridine framework. The synthetic route typically includes:
The synthesis process is carefully optimized to maximize yield and minimize byproducts. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Lsd1-UM-109.
Lsd1-UM-109 features a complex molecular structure characterized by its pyrrolo[2,3-c]pyridine core, which is essential for its interaction with the LSD1 enzyme. The specific arrangement of atoms within this core allows for effective binding to the active site of LSD1.
The compound exhibits an IC50 value of approximately 3.1 nM against LSD1, indicating its high potency. Structural data can be further elucidated through crystallography studies that reveal detailed interactions between Lsd1-UM-109 and LSD1.
Lsd1-UM-109 primarily functions through competitive inhibition of LSD1's demethylase activity. The mechanism involves the formation of a stable complex between Lsd1-UM-109 and the active site of LSD1, preventing substrate access.
The inhibition process can be quantitatively analyzed using kinetic assays that measure the rate of substrate demethylation in the presence and absence of Lsd1-UM-109. These assays provide insights into the binding affinity and specificity of the compound.
The mechanism by which Lsd1-UM-109 exerts its effects involves:
Studies have shown that inhibition of LSD1 can lead to reactivation of silenced tumor suppressor genes, thereby contributing to anti-tumor effects in various cancer models.
Lsd1-UM-109 is typically characterized by:
The compound is stable under physiological conditions but may undergo degradation when exposed to extreme pH levels or oxidative environments. Its chemical stability is crucial for maintaining efficacy during biological assays.
Lsd1-UM-109 has significant potential applications in scientific research, particularly in:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: